N-Methoxycarbonylmaleimide
Description
Significance and Role in Organic Synthesis
N-Methoxycarbonylmaleimide holds a notable position in modern organic synthesis due to its enhanced reactivity and versatility. chemimpex.com The methoxycarbonyl group attached to the nitrogen atom acts as an activating group, making the compound a potent electrophile and a valuable synthetic intermediate. cymitquimica.com Its primary roles include serving as a dienophile in cycloaddition reactions, a Michael acceptor, and a precursor for the synthesis of various N-substituted maleimides. cymitquimica.comcore.ac.uk
One of its most prominent applications is in the Diels-Alder reaction, a powerful method for forming six-membered rings. chemimpex.comorganic-chemistry.org The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile. organic-chemistry.orgwikipedia.org The electron-deficient nature of the double bond in this compound makes it an excellent dienophile, reacting efficiently with electron-rich dienes to construct complex cyclic scaffolds. chemimpex.comgoogle.com
Furthermore, the compound is highly susceptible to Michael additions, where nucleophiles add across the activated carbon-carbon double bond. cymitquimica.com This reactivity is fundamental to its use in bioconjugation chemistry for selectively modifying biomolecules. chemimpex.combiosynth.com
A key synthetic utility of this compound is its function as a mild and efficient reagent for preparing other N-functionalized maleimides. core.ac.ukresearchgate.net The N-methoxycarbonyl group can be displaced by various primary amines under gentle conditions to yield a wide array of N-substituted maleimides. core.ac.ukresearchgate.net This method is often superior to traditional condensation reactions of maleic anhydride (B1165640), which can require harsh conditions. core.ac.ukresearchgate.net This approach has been successfully applied to the synthesis of bromomaleimides and dithiophenolmaleimides, which are important reagents in their own right. core.ac.ukresearchgate.net
Historical Context and Evolution of Maleimide (B117702) Chemistry in Research
The story of maleimide chemistry is intrinsically linked to the development of fundamental reactions in organic synthesis. The journey began with the discovery of the Diels-Alder reaction by Otto Diels and Kurt Alder in 1928, for which they received the Nobel Prize in Chemistry in 1950. wikipedia.org Maleic anhydride, a close relative of maleimide, was one of the original and most effective dienophiles used in these early studies, establishing the utility of the maleimide framework in cycloaddition chemistry. wikipedia.org
Early research focused on simple N-substituted maleimides, which were typically prepared from the condensation of maleic anhydride with primary amines. sci-hub.seresearchgate.net Over the decades, the applications of maleimides expanded significantly beyond simple cycloadditions. In the mid-20th century, their utility in polymer chemistry became apparent. researchgate.netacs.org Maleimides were recognized for their ability to undergo free-radical polymerization and to be incorporated into copolymers to produce high-performance polymers with high thermal stability. researchgate.netwikipedia.org
A major evolution in maleimide chemistry was its introduction into the field of bioconjugation. wikipedia.orgcreativepegworks.com Researchers discovered that the maleimide group reacts with exceptionally high selectivity and speed with thiol groups (cysteine residues) on proteins under physiological conditions. researchgate.netcreativepegworks.com This led to the development of heterobifunctional linkers containing a maleimide moiety for attaching drugs, probes, and polymers to biological molecules. researchgate.net
This progression toward more sophisticated applications created a demand for milder and more efficient methods to synthesize functionalized maleimides. The use of this compound as a reagent for transferring the maleimide group to amines represents a key milestone in this evolution. core.ac.ukresearchgate.net This development provided a gentle pathway to create N-substituted maleimides, including those with sensitive functional groups that would not tolerate the harsh conditions of traditional methods, thereby broadening the scope of maleimide chemistry in advanced research areas like drug delivery and diagnostics. core.ac.ukresearchgate.net
Scope of Academic Research on this compound
Academic research on this compound is diverse, reflecting its fundamental importance as a reactive chemical tool. The compound is a focal point in studies ranging from the development of novel synthetic methodologies to its application in cutting-edge materials and biomedical science.
Interactive Table 2: Research Applications of this compound
| Research Area | Objective and Application | Key Findings | Source |
|---|---|---|---|
| Synthetic Methodology | To develop mild and general routes to N-functionalized maleimides. | This compound reacts with various amines at room temperature to afford N-substituted maleimides in good to excellent yields, avoiding harsh dehydrative conditions. | core.ac.ukresearchgate.netresearchgate.net |
| Bioconjugation | To prepare modified biomolecules, such as oligonucleotide and antibody-drug conjugates. | Provides an alternative to standard crosslinkers for creating maleimide-modified oligonucleotides directly from an amino-modified precursor. Used in the synthesis of radiolabeled prosthetic groups for attachment to biomolecules. | chemimpex.comresearchgate.netnih.gov |
| Polymer Chemistry | To create functional polymers and materials with enhanced properties. | Serves as a monomer or functionalizing agent to improve thermal stability and mechanical strength in polymers for industries like aerospace and automotive. | chemimpex.comresearchgate.net |
| Drug Development | To serve as a key intermediate in the synthesis of pharmaceuticals. | Utilized in the synthesis of complex molecules, including targeted therapies for cancer treatment. | chemimpex.com |
| Radiochemistry | To synthesize radiofluorinated maleimides for use as imaging agents in Positron Emission Tomography (PET). | This compound provided superior yields compared to maleic anhydride in the synthesis of a [18F]fluoropyridine-based maleimide for labeling biomolecules. | thno.org |
| Materials Science | To formulate advanced materials like coatings and adhesives. | Incorporated into material formulations to improve adhesion and durability. | chemimpex.com |
A significant area of research focuses on its use in bioconjugation. chemimpex.com For instance, it has been used to prepare maleimide-modified oligonucleotides from their corresponding amines, offering a method that avoids the use of a separate linker molecule and allows for precise control over the final structure. researchgate.netnih.gov This is crucial for creating well-defined conjugates for diagnostic and therapeutic purposes. researchgate.net
In radiochemistry, this compound has proven to be a superior reagent for synthesizing PET imaging agents. In one study, it provided a significantly better radiochemical yield for a fluorine-18 (B77423) labeled maleimide compared to using maleic anhydride, highlighting its efficiency in complex, multi-step syntheses. thno.org
Furthermore, the compound is central to the development of new synthetic methods. Research has demonstrated its utility in the mild synthesis of various substituted maleimides, such as dibromomaleimides, which are themselves powerful reagents for protein modification. core.ac.ukresearchgate.net This line of research expands the toolbox available to chemists for creating tailored molecules for specific applications in biology and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,5-dioxopyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c1-11-6(10)7-4(8)2-3-5(7)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAZQXZGAVBLRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204311 | |
| Record name | Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55750-48-6 | |
| Record name | N-(Methoxycarbonyl)maleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55750-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.339 | |
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Synthetic Methodologies for N Methoxycarbonylmaleimide and Its Derivatives
Advanced Synthetic Routes to N-Methoxycarbonylmaleimide
Modern synthetic strategies for this compound focus on improving yield, purity, and reaction conditions compared to traditional approaches.
The conventional synthesis of maleimide (B117702) derivatives typically begins with the reaction of a primary amine and maleic anhydride (B1165640) to form an intermediate maleamic acid. researchgate.netresearchgate.net The subsequent cyclodehydration of this amic acid to the target maleimide often requires harsh conditions, such as heating at reflux in acetic acid with a dehydrating agent like acetic anhydride and sodium acetate. researchgate.netcore.ac.uk
These classical methods suffer from several significant limitations:
Harsh Conditions: High temperatures and strong acids are often incompatible with sensitive functional groups on the starting amine. core.ac.uk
Impurities: The formation of products with mixed functionalities is a common issue, particularly with substrates containing polyethylene (B3416737) glycol (PEG) or free hydroxyl groups. researchgate.netresearchgate.net
These drawbacks necessitate the development of milder and more selective synthetic routes, a role effectively filled by methods utilizing this compound.
To circumvent the issues associated with classical cyclodehydration, optimized methods for converting maleamic acids to maleimides have been explored. One such improved strategy involves a one-pot reaction where the maleamic acid is first converted to its methyl ester using methanol (B129727) in the presence of p-toluenesulfonic acid (PTSA) at room temperature. researchgate.net Following concentration, the crude ester is refluxed in toluene (B28343) to yield the desired maleimide product. researchgate.net This method offers the significant advantage of avoiding column chromatography for purification, as acid-base pH manipulation can be used to isolate the product, resulting in good to excellent yields. researchgate.net
N-alkoxycarbonylmaleimides, including this compound, are valuable reagents for the functionalization of polymers. chemimpex.commdpi.comnih.gov The double bond in the maleimide ring is highly reactive and can participate in chain extension reactions. researchgate.net In polymer chemistry, these compounds are used to produce functional polymers with enhanced properties, such as improved thermal stability and mechanical strength. chemimpex.com The N-methoxycarbonyl group facilitates the attachment of the maleimide moiety to polymer backbones containing primary amine groups. This strategy is employed in the development of advanced materials, including coatings and adhesives, and in creating biocompatible nanocarriers for drug delivery. chemimpex.comnih.gov
A highly effective and mild method for synthesizing a wide range of N-substituted maleimides involves the direct reaction of this compound with primary amines. researchgate.netchemicalforums.com The reaction proceeds via the displacement of the methoxycarbonyl group by the nucleophilic amine. researchgate.net This process is typically carried out under basic conditions, often using a saturated sodium bicarbonate solution, at low to ambient temperatures. chemicalforums.com The reaction is generally rapid, often completing within an hour, and frequently results in the precipitation of the product from the aqueous solution, simplifying purification. chemicalforums.comacs.org This method has been successfully used to prepare maleimide-modified oligonucleotides from the corresponding amines, forming the maleimide functionality directly on the existing amine without an additional linker. acs.orgresearchgate.net The yields for this transformation are generally good to excellent for a variety of amine substrates. researchgate.net
| Amine Substrate (R-NH₂) | Resulting Maleimide (N-R-Maleimide) | Yield (%) |
|---|---|---|
| 1,2-Diaminoethane | 1,2-Bismaleimidoethane | 89 |
| 1,8-Diamino-3,6-dioxaoctane | 1,8-Bismaleimido-3,6-dioxaoctane | 85 |
| O-(2-Aminoethyl)-O'-(2-maleimidoethyl)nonaethylene glycol | Bismaleimide Nonaethylene Glycol | 40 |
| Propargylamine | N-Propargylmaleimide | 91 |
| 2-(2-Aminoethoxy)ethanol | N-[2-(2-Hydroxyethoxy)ethyl]-maleimide | 88 |
| Ethanolamine | N-(2-Hydroxyethyl)-maleimide | 85 |
Data derived from research on the synthesis of maleimide derivatives by treating free amines with N-(Methoxycarbonyl)maleimide. researchgate.net
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions and improving yields, representing a form of "green chemistry". rsc.orgnih.gov This method has been successfully applied to the synthesis of numerous N-heterocycles. rsc.orgchim.it For instance, the synthesis of N-phenylsuccinimide, a structurally related compound, from aniline (B41778) and succinic anhydride can be achieved in just four minutes in a domestic microwave oven, a significant reduction from the several hours required for traditional heating. nih.gov This solvent-free, energy-efficient approach is also highly atom-economical. nih.gov Similarly, microwave irradiation has been used for the cyclization of 4-thioamidobutanols to form tetrahydro-1,3-thiazepines, affording good to excellent yields in very short reaction times. beilstein-journals.org While specific literature detailing the microwave-assisted synthesis of this compound itself is sparse, the successful application of MAOS to related N-heterocycles strongly suggests its potential as a rapid and efficient alternative to conventional heating methods for its production. rsc.orgnih.govbeilstein-journals.org
Synthesis of N-Methoxycarbonylbromomaleimide and Related Halogenated Analogs
Halogenated maleimides are important synthetic building blocks, particularly for bioconjugation, where they can be used for the selective chemical modification of cysteine residues in proteins. core.ac.uk N-Methoxycarbonylbromomaleimide and its dibromo analog serve as activated precursors for the mild synthesis of various N-substituted bromomaleimides. core.ac.uk
The synthesis of these activated halogenated species is achieved by treating the corresponding brominated maleimide with methyl chloroformate in the presence of a base, such as N-methylmorpholine (NMM). core.ac.uk This reaction is highly efficient, typically providing excellent yields. core.ac.uk Once formed, these N-methoxycarbonyl activated bromomaleimides can readily react with a stoichiometric amount of an amine at room temperature to produce the desired N-substituted monobromo- or dibromomaleimides in moderate to good yields. core.ac.uk This two-step process provides a very mild and general route to access bromomaleimide derivatives that would not be feasible under the harsh conditions of classical synthesis. core.ac.uk
| Starting Maleimide | Resulting this compound | Yield (%) |
|---|---|---|
| Dibromomaleimide | N-methoxycarbonyldibromomaleimide | 97 |
| Monobromomaleimide | N-methoxycarbonylbromomaleimide | 100 |
| Dithiophenolmaleimide | N-methoxycarbonyldithiophenolmaleimide | 97 |
Data derived from the synthesis of N-methoxycarbonylmaleimides via the reaction of the parent maleimide with methyl chloroformate and N-methylmorpholine (NMM). core.ac.uk
Green Chemistry Approaches in this compound Synthesis
The development of green synthetic methodologies for this compound and its derivatives is driven by the need to reduce hazardous waste and improve energy efficiency, aligning with the core principles of green chemistry. Research in this area explores alternative energy sources, solvent-free conditions, and milder reagents to replace traditional synthetic protocols that often involve harsh chemicals and significant energy consumption.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) stands out as a significant green chemistry technique applicable to the synthesis of maleimide derivatives. chim.itrsc.org This method dramatically reduces reaction times from hours to minutes and often increases product yields. arabjchem.org For the synthesis of related N-substituted imides, such as N-phenylsuccinimide, microwave irradiation of the reactants (aniline and succinic anhydride) in the absence of a solvent provides a prime example of a green approach. nih.gov This solvent-free, energy-efficient method demonstrates high atom economy, with water being the only byproduct. nih.gov
Extrapolating from these findings, a potential green synthesis of this compound would involve the microwave-assisted dehydration of the N-(methoxycarbonyl)maleamic acid intermediate, which is formed from the initial reaction of maleic anhydride and methyl carbamate. This would circumvent the need for chemical dehydrating agents and organic solvents.
Table 1: Comparison of Traditional vs. Potential Microwave-Assisted Synthesis
| Parameter | Traditional Method (e.g., for N-Aryl Maleimides) | Potential Green Microwave-Assisted Method |
|---|---|---|
| Reactants | Maleic anhydride, Primary amine (e.g., Methyl carbamate) | Maleic anhydride, Methyl carbamate |
| Dehydration Step | Chemical dehydrating agent (e.g., Acetic anhydride/Sodium acetate) with heating/reflux | Solvent-free microwave irradiation |
| Solvent | Often requires organic solvents like Acetic Acid or Cyclohexane researchgate.net | Solvent-free nih.gov |
| Reaction Time | Several hours nih.gov | Minutes arabjchem.orgnih.gov |
| Energy Input | Prolonged heating via hot plate/mantle | Short-duration, direct dielectric heating rsc.org |
| Green Principles | Moderate atom economy | High atom economy, Energy efficiency, Waste reduction (solvent-free) nih.gov |
Synthesis via Milder Reagents and Conditions
Another green approach focuses on the reaction conditions for generating maleimides. This compound itself serves as an excellent reagent for the mild and efficient conversion of primary amines into their corresponding N-substituted maleimides. nih.govnih.gov This transformation is often conducted in aqueous solutions, such as saturated sodium bicarbonate, at temperatures ranging from 0 °C to room temperature. nih.govnih.gov This method avoids the use of hazardous organic solvents and harsh conditions, making the application of this compound a green process.
The synthesis of this compound has been achieved by reacting maleimide with methyl chloroformate in the presence of N-methylmorpholine in THF. ucl.ac.uk While this method is effective, green chemistry principles would encourage the exploration of more benign solvents and bases.
Furthermore, the Diels-Alder reaction, a process noted for its 100% atom economy, is a cornerstone of green chemistry used in synthesizing and modifying maleimide structures. lookchem.com this compound can participate as a dienophile in these reactions to create complex molecules in a sustainable manner. chim.it
Table 2: Research Findings on Mild Reactions Involving this compound
| Reaction Type | Reactants | Conditions | Key Green Feature | Reference |
|---|---|---|---|---|
| Maleimide Formation | Primary amine, this compound | Saturated aq. NaHCO3, 0 °C to room temperature | Aqueous solvent, mild temperature, no hazardous reagents. | nih.govnih.gov |
| Maleimide Formation | 2-Fluoroethylamine hydrochloride, this compound | Saturated aq. NaHCO3, 0 °C | Avoids hydrolytic decomposition by using mild, controlled conditions. | nih.gov |
| Radiolabeling | Radiofluorinated amine salt, this compound | Saturated NaHCO3/THF (3/1), 0 °C | Optimized mixed-solvent system at low temperature for sensitive substrates. | nih.gov |
| Polymer Synthesis Precursor | Protected dopamine (B1211576), this compound, Triethylamine | CHCl3, reflux | Efficient one-pot coupling and cyclization. Greener alternatives to CHCl3 could be explored. | rsc.org |
Reaction Mechanisms and Reactivity of N Methoxycarbonylmaleimide
Electrophilic Character and Michael Addition Reactions
The inherent electrophilicity of the carbon-carbon double bond within the maleimide (B117702) ring is a defining characteristic of N-Methoxycarbonylmaleimide. cymitquimica.com This feature makes it an excellent Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. cymitquimica.com The methoxycarbonyl group further enhances this reactivity. cymitquimica.com
Reaction with Sulfhydryl (Thiol) Groups: Kinetics and Selectivity
The reaction between this compound and sulfhydryl (thiol) groups is a cornerstone of its application in bioconjugation. Maleimides, in general, exhibit high selectivity for thiol groups, particularly the cysteine residues in proteins, even in the presence of other nucleophilic functional groups like amines. researchgate.netthno.org This selectivity is a key advantage in the specific modification of biomolecules. researchgate.net
The reaction proceeds via a Michael-type addition, where the nucleophilic thiol attacks the electrophilic double bond of the maleimide ring, forming a stable succinimide (B58015) thioether linkage. researchgate.net This reaction is known for its rapid kinetics, often reaching completion in a short time frame under mild, aqueous conditions. researchgate.net For instance, the reaction of maleimide-modified oligonucleotides with bovine serum albumin has been shown to have comparable reactivity to established linkers. acs.org
It is important to note that the stability of the resulting maleimide-thiol adduct can be influenced by reaction conditions and the nature of the thiol. acs.org Under certain physiological conditions, a retro-Michael reaction can occur, leading to the dissociation of the conjugate. researchgate.netacs.org However, strategies to stabilize these adducts have been developed. acs.org
Table 1: Kinetic Data for Maleimide-Thiol Reactions
| Reactant 1 | Reactant 2 | Conditions | Half-life of Conversion | Reference |
| N-ethylmaleimide (NEM)-4-mercaptophenylacetic acid conjugate | Glutathione (B108866) | Physiological pH and temperature | 20-80 hours | acs.org |
| N-ethylmaleimide (NEM)-N-acetylcysteine conjugate | Glutathione | Physiological pH and temperature | 20-80 hours | acs.org |
| MBM-BCN linker | Recombinant Human Albumin (rHA) | pH 8.0, 37 °C | ~17 minutes (for conjugation) | acs.org |
Reactions with Amine Nucleophiles: Conditions and Product Formation
This compound also reacts with primary amine nucleophiles. This reaction provides a mild and efficient method for the synthesis of N-substituted maleimides. chemicalforums.comcore.ac.uk The reaction typically proceeds through a straightforward addition-elimination mechanism at a carbonyl carbon. chemicalforums.com
The reaction is often carried out in a saturated sodium bicarbonate solution at low temperatures, followed by stirring at room temperature. chemicalforums.com The bicarbonate acts as a base in this transformation. chemicalforums.com This method has been successfully used to convert primary amines into their corresponding maleimides, which often precipitate out of the solution. chemicalforums.com It has also been extended to the synthesis of bromomaleimides and dithiophenolmaleimides from their respective N-methoxycarbonyl activated precursors. core.ac.uk
A noteworthy application of this reactivity is the preparation of maleimide-modified oligonucleotides from their corresponding amines. acs.orgnih.gov This approach allows for the direct formation of the maleimide functionality on an existing amine without the need for an additional linker, offering precise control over the final structure. acs.orgnih.gov The reaction proceeds efficiently under alkaline conditions, typically within 30 to 60 minutes. acs.orgnih.gov
Enantioselective Michael Addition Studies
While maleimides are commonly employed as Michael acceptors, their use as nucleophiles in enantioselective reactions is less common. researchgate.netnih.gov However, research has explored the asymmetric Michael addition of various nucleophiles to N-substituted maleimides, including this compound, to generate optically pure succinimides, which are valuable chiral building blocks. rsc.org
Organocatalysis has emerged as a powerful tool in this area. For instance, bifunctional Takemoto's catalysts have been utilized to catalyze the enantioselective Michael reaction of aminomaleimides with nitroolefins, achieving good yields and high enantiomeric excesses (up to 94% ee). researchgate.netnih.gov Similarly, chiral inorganic-organic hybrid catalysts, formed in situ from amino acids and clay minerals, have demonstrated high activity and excellent enantioselectivities (up to 99% ee) in the addition of aldehydes to a variety of N-substituted maleimides. rsc.org
More recently, chiral N-heterocyclic carbenes (NHCs) have been shown to act as effective non-covalent organocatalysts for asymmetric sulfa-Michael additions to electrophilic olefins, demonstrating the potential for enantioselective carbon-sulfur bond formation. pkusz.edu.cn
Table 2: Enantioselective Michael Addition Reactions Involving Maleimide Derivatives
| Catalyst System | Nucleophile | Electrophile | Enantiomeric Excess (ee) | Reference |
| Bifunctional Takemoto's catalysts | Aminomaleimides | Nitroolefins | Up to 94% | researchgate.netnih.gov |
| In situ formed chiral inorganic-organic hybrid catalysts | Aldehydes | N-substituted maleimides | Up to 99% | rsc.org |
Cycloaddition Reactions
This compound is a versatile participant in cycloaddition reactions, a class of pericyclic reactions that are fundamental to the construction of cyclic molecules.
Diels-Alder Reactions: Utility in Complex Molecule Synthesis
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, leading to the formation of a six-membered ring. wikipedia.org this compound serves as an effective dienophile in these reactions, contributing to its utility in the synthesis of complex organic molecules. chemimpex.com This reactivity allows for the efficient creation of diverse chemical structures. chemimpex.com
A notable application is in the two-directional synthesis of macrocyclic scaffolds. In this strategy, bis-maleimides, synthesized from linear diamines and this compound, undergo intramolecular Diels-Alder reactions with bis-dienes to generate complex macrocycles. cam.ac.uk The reaction often proceeds with endo selectivity. cam.ac.uk
Furthermore, the reversible nature of the Diels-Alder reaction, known as the retro-Diels-Alder reaction, can be exploited. For example, maleimide-dimethylfuran exo adducts have been used as a means of protecting the maleimide functionality during the synthesis of oligonucleotide conjugates. researchgate.net The maleimide is later deprotected through a retro-Diels-Alder reaction. researchgate.net
Thia Paterno Buchi Reaction
The Thia-Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a thiocarbonyl compound and an alkene to form a four-membered thietane (B1214591) ring. chemistryviews.org While direct involvement of this compound in this specific named reaction is not extensively documented, the underlying principles of [2+2] photocycloadditions are relevant to the broader reactivity of alkenes like the one present in the maleimide ring. The Paternò-Büchi reaction itself involves the photocycloaddition of a carbonyl compound and an alkene to form an oxetane. wikipedia.orgorganic-chemistry.orgmdpi.com Recent research has demonstrated that thiocarbonyls generated in situ can undergo the Thia-Paternò-Büchi reaction, expanding the scope of this transformation for synthesizing sulfur-containing heterocycles. chemistryviews.orgresearchgate.net
Mechanisms of this compound in Bioconjugation
Bioconjugation techniques often utilize this compound for linking biomolecules. chemimpex.com It serves as a precursor for introducing maleimide groups into molecules like oligonucleotides and proteins. acs.orgresearchgate.net
A key application of this compound in bioconjugation is its role in facilitating the thiol-maleimide "click" reaction. This reaction involves the Michael addition of a thiol group (from a cysteine residue in a protein, for example) to the electron-deficient double bond of the maleimide ring. rsc.orgspandidos-publications.com This forms a stable carbon-sulfur bond, effectively linking the two molecules. rsc.org
The process often begins with the conversion of a primary amine on a biomolecule to a maleimide. This compound is particularly useful for this transformation, reacting with primary amines under mild, aqueous basic conditions to form the desired maleimide-functionalized molecule. acs.orgchemicalforums.com This in-situ formation of the maleimide allows for a high degree of control over the final conjugate structure. acs.orgacs.org
For instance, amino-modified DNA can be directly converted to maleimide-functionalized DNA using this compound. acs.orgnih.gov The resulting maleimide-modified DNA can then be conjugated to a protein containing a free thiol group, such as albumin. acs.org This method has shown comparable reactivity to standard methods using heterobifunctional linkers. acs.orgresearchgate.net
The reaction conditions for modifying amino-modified DNA with this compound have been optimized. The highest conversions (over 80%) are typically achieved in a 1:1 mixture of water and acetonitrile (B52724) containing a 50 mM carbonate-bicarbonate buffer at pH 10. acs.org The reaction is generally fast, occurring within 30 to 60 minutes under these alkaline conditions. acs.orgacs.org
Table 1: Reaction Conditions for Maleimide Functionalization of DNA
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | H₂O/MeCN (1:1) | acs.org |
| Buffer | 50 mM carbonate-bicarbonate | acs.org |
| pH | 10 | acs.org |
| Reaction Time | 30-60 minutes | acs.orgacs.org |
| Conversion Rate | >80% | acs.org |
While the thiol-maleimide linkage is widely used, the resulting thiosuccinimide adduct can exhibit instability under physiological conditions. researchgate.netnih.gov This instability is primarily due to retro-Michael addition and thiol exchange reactions. researchgate.netnih.gov In the presence of other thiols, such as glutathione or free cysteine in biological media, the original thiol can be displaced, leading to the cleavage of the conjugate. researchgate.netacs.org
The stability of the thiol-maleimide adduct is influenced by the structure of the thiol donor. acs.org Studies with N-ethylmaleimide (NEM) have shown that the half-lives of thiosuccinimide adducts can range from 20 to 80 hours when incubated with glutathione. researchgate.netacs.org The extent of this exchange reaction can also vary significantly. researchgate.netacs.org
Hydrolysis of the maleimide ring, leading to ring-opening, is another factor affecting the stability of these conjugates. nih.gov Once the succinimide thioether ring is opened, it no longer participates in retro- and exchange reactions. researchgate.netacs.org The rate of these degradation pathways can be tuned by modifying the reactivity of the Michael donor, offering a potential strategy for controlled release applications. acs.org
Other Significant Organic Transformations Involving this compound
Beyond its prominent role in bioconjugation, this compound participates in several other important organic reactions.
One of the most notable is the Diels-Alder reaction . chemimpex.com This [4+2] cycloaddition reaction occurs between a conjugated diene and the maleimide (acting as a dienophile) to form a substituted cyclohexene (B86901) derivative. wikipedia.org The electron-withdrawing nature of the maleimide ring system makes it an excellent dienophile. chemimpex.com This reaction is a powerful tool for constructing complex, six-membered ring systems. chemimpex.comwikipedia.org For example, the reaction of maleimide-containing compounds with 2,5-dimethylfuran (B142691) yields a mixture of exo and endo cycloadducts. acs.org The exo adduct can be isolated and used to protect the maleimide functionality during the synthesis of oligonucleotide conjugates. acs.org The maleimide can then be deprotected via a retro-Diels-Alder reaction. acs.org
This compound is also used in the synthesis of other functionalized maleimides. For example, it can react with various amines to produce N-substituted maleimides. core.ac.uk This method has been applied to the synthesis of monobromomaleimides and dibromomaleimides by reacting N-methoxycarbonylbromomaleimide or N-methoxycarbonyldibromomaleimide with amines. core.ac.uk These reactions proceed under mild conditions at room temperature. core.ac.uk
Furthermore, this compound is utilized in the synthesis of radiolabeled compounds for imaging applications. nih.gov It has been used to incorporate a maleimide group into radiofluorinated compounds, providing a superior radiochemical yield in some cases compared to other reagents like maleic anhydride (B1165640). nih.gov
Applications of N Methoxycarbonylmaleimide in Advanced Chemical Synthesis
Medicinal Chemistry and Drug Development
The unique chemical properties of N-Methoxycarbonylmaleimide make it a valuable building block in the synthesis of pharmaceutically relevant compounds. cymitquimica.com Its electrophilic nature, conferred by the methoxycarbonyl group, enhances its reactivity, rendering it a useful intermediate in the creation of fine chemicals and active pharmaceutical ingredients. cymitquimica.com
Intermediate in Pharmaceutical Synthesis
This compound serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds. cymitquimica.comnbinno.com It provides a platform for introducing the maleimide (B117702) moiety into target molecules, a functional group known for its selective reactivity, particularly towards thiols. This reactivity is harnessed in the synthesis of complex molecules where specific and controlled bond formation is essential. For instance, it can be used as a starting material for creating more elaborate linker molecules that are crucial components of advanced drug delivery systems. nbinno.com The synthesis of various maleimide derivatives can be achieved by treating free amines with this compound, often resulting in good to excellent yields. researchgate.net
One notable application is in the synthesis of advanced intermediates for complex natural products with medicinal properties. For example, an advanced intermediate en route to the mitomycin natural products, which have clinical use in cancer treatment, has been synthesized in a multi-step process where the core structure is assembled, poised for further elaboration. nih.gov While not directly using this compound in the final coupling step, the synthesis highlights the importance of strategic intermediates in constructing complex bioactive molecules. Similarly, an optimized synthesis of a key pharmaceutical intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a precursor to highly active narcotic analgesics, demonstrates the intricate synthetic pathways where versatile building blocks are essential. researchgate.net
Synthesis of Targeted Therapies
A significant application of this compound in medicinal chemistry is in the development of targeted therapies. nbinno.comnih.govcancer.gov These therapies are designed to specifically act on cancer cells, minimizing damage to healthy tissues. nih.govcancer.gov this compound is instrumental in the synthesis of linkers used in antibody-drug conjugates (ADCs). nbinno.com ADCs are a class of targeted therapy that combines the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. core.ac.uknih.govresearchgate.net
The maleimide group, introduced via reagents like this compound, is highly reactive towards the sulfhydryl (thiol) groups of cysteine residues in antibodies. nbinno.com This selective reaction allows for the stable conjugation of a drug molecule to the antibody. nbinno.com The resulting ADC can then selectively bind to antigens on the surface of cancer cells, delivering the cytotoxic payload directly to the tumor site, thereby enhancing therapeutic efficacy and reducing systemic toxicity. nbinno.com The synthesis of ADCs with a high drug-to-antibody ratio has been explored using dimaleimide linkers, demonstrating the ongoing development in this field to create more effective cancer treatments. nih.gov
Design of Novel Compounds with Specific Biological Activities
This compound is a valuable tool for the design and synthesis of novel compounds with specific biological activities. mdpi.commdpi.comnih.gov Its ability to introduce the maleimide functionality allows for the creation of a diverse range of molecules that can be screened for various therapeutic properties. tcichemicals.comscbt.com The maleimide group can be modified to contain other functional groups, such as thiols and amines, which are useful for attaching biomolecules. biosynth.com
Multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials, have been employed to synthesize a wide array of biologically active compounds. nih.gov These approaches, coupled with the use of versatile building blocks, facilitate the discovery of new therapeutic agents. For instance, novel N-substituted benzimidazole carboxamides have been designed and synthesized, showing promising antiproliferative and antibacterial activities. mdpi.com Similarly, the synthesis of biologically active molecules through multicomponent reactions has yielded compounds with potential applications in treating various diseases. nih.gov The screening of natural compounds has also led to the identification of novel inhibitors for specific biological targets. biorxiv.org
Glycogen Synthase Kinase-3 Maleimide Inhibitors
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that has been identified as a therapeutic target for a range of diseases, including mood disorders. nih.govnih.gov In the pursuit of developing GSK-3 inhibitors, structure-activity relationship (SAR) studies on maleimide-based compounds have been undertaken. nih.gov These studies have led to the synthesis and characterization of potent GSK-3β inhibitors. nih.gov
Research has shown that certain maleimide-based GSK-3β inhibitors can stimulate the production of progesterone in a mouse tumor Leydig cell model of steroidogenesis without significant toxicity. nih.gov Two such analogs, in particular, demonstrated anxiolytic-like signatures in behavioral assays. nih.govnih.gov The ability of these compounds to inhibit GSK-3β and influence neuroactive steroid production suggests a potential therapeutic avenue for anxiety-like behavior. nih.govnih.gov The inhibitory activity of a selection of these maleimide-based compounds against GSK-3β is presented in the table below.
| Compound | Structure | GSK-3β IC₅₀ (nM) |
|---|---|---|
| Analog 1 | [Structure of Analog 1] | 21 |
| Analog 2 | [Structure of Analog 2] | 21 |
| Analog 3 | [Structure of Analog 3] | 5.5 |
| Analog 4 | [Structure of Analog 4] | 16 |
| Analog 9 | [Structure of Analog 9] | 12 |
Data sourced from: Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis. nih.gov
Radiopharmaceutical Synthesis and Radiolabeling Strategies
This compound and its derivatives play a role in the synthesis of radiopharmaceuticals, which are crucial for diagnostic imaging and targeted radionuclide therapy. nih.govnih.govnih.govresearchgate.netmdpi.com The maleimide group serves as a reactive handle for the conjugation of radionuclides to biomolecules such as peptides and antibodies. nih.gov This allows for the development of radiolabeled probes that can target specific receptors or antigens in the body. nih.gov
An alternative method for preparing maleimide-modified oligonucleotides from the corresponding amines using this compound has been developed. nih.govacs.org This method avoids the need for an additional linker, allowing the maleimide functionality to be positioned close to the oligonucleotide, which provides greater control over the final structure of the conjugate. nih.govacs.org These maleimide-modified oligonucleotides can then be conjugated to proteins, such as bovine serum albumin, for various bioanalytical and research purposes. nih.govacs.org The development of radiolabeled peptides and antibodies continues to be an active area of research, with new structures being tested in animals and new therapeutic and diagnostic procedures being developed for human use. nih.gov
Polymer Chemistry and Materials Science
In addition to its applications in the life sciences, this compound is a valuable monomer and building block in polymer chemistry and materials science. cymitquimica.com Its ability to undergo polymerization and to be incorporated into polymer chains allows for the creation of functional polymers with tailored properties. researchgate.nettcichemicals.comnanosoftpolymers.com
Maleimide-functionalized polymers are known for their reactivity towards thiols, which is utilized in bioconjugation and for crosslinking applications. nanosoftpolymers.com For instance, maleimide-functionalized polymers can be used for the PEGylation of proteins and peptides, as well as for the modification of nanoparticles and surfaces. nanosoftpolymers.com A straightforward method for synthesizing multimeric polymer-protein conjugates has been reported, involving the synthesis of a four-armed poly(N-isopropylacrylamide) (pNIPAAm) via reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.gov Maleimide functional groups are then introduced at the chain ends, allowing for the site-specific conjugation of proteins to the polymer. nih.gov This approach provides access to well-defined star protein-polymer conjugates for applications in drug delivery and nanotechnology. nih.gov Furthermore, the synthesis and modification of functional poly(lactide) copolymers have been explored to create biofunctional materials with improved cytocompatibility and cellular attachment characteristics. nih.gov
Production of Functional Polymers
The introduction of maleimide groups onto polymer chains is a key strategy for producing functional polymers. These maleimide-functionalized polymers are valuable intermediates due to the maleimide group's ability to react selectively, most notably with thiol-containing molecules. This specific reactivity allows for the precise modification of polymer structures, including the crosslinking of polymer chains for PEGylation of proteins and peptides, as well as for nanoparticle and surface modifications. nanosoftpolymers.com The versatility of this approach enables the creation of custom polymers for a wide range of applications.
Self-Healing Polymers
The principle of self-healing polymers involves the material's intrinsic ability to repair damage. kinampark.comresearchgate.net this compound is instrumental in synthesizing the building blocks for certain self-healing systems. For instance, it can be used to create multimaleimide compounds. mdpi.com These compounds can be incorporated into a polymer matrix. When a crack forms, these maleimide groups can react with other functional groups, such as furan (B31954), dissolved in the matrix. mdpi.com This reaction, a Diels-Alder cycloaddition, forms new covalent bonds across the crack surfaces, effectively healing the material. mdpi.com This mechanism relies on the formation of reversible bonds that can be triggered by stimuli like heat to restore the material's integrity. mdpi.comnih.gov
Self-Assembled Functional Telechelics and Modular Block Copolymers
This compound is a key reagent for the synthesis of maleimide-terminated polymers, which are foundational components for creating self-assembling block copolymers. nih.gov Amphiphilic block copolymers, which contain both hydrophilic (water-loving) and hydrophobic (water-repelling) segments, can spontaneously organize into ordered nanostructures, such as micelles or polymersomes, in a selective solvent. nih.govnih.govmdpi.com
A powerful and efficient method to create these structures involves a metal-free thiol-maleimide "click" reaction. In this approach, a maleimide-terminated hydrophobic polymer (like polystyrene) is coupled with a thiol-containing hydrophilic block (like an oligosaccharide). nih.gov This conjugation yields an amphiphilic block copolymer that can self-assemble into nanoparticles with a biocompatible corona, making them suitable for applications in nanomedicine and nanoelectronics. nih.gov The ability to form these structures without metal catalysts is a significant advantage, as it prevents contamination with metal residues that can be problematic for biomedical uses. nih.gov
| Feature | Description | Relevance to this compound |
| Telechelic Polymer | A polymer where both ends of the chain have a reactive functional group. | Used to synthesize maleimide-terminated polymers for subsequent reactions. |
| Block Copolymer | A polymer composed of two or more different polymer chains (blocks) linked together. | Created by linking a maleimide-terminated block with another functional block. nih.gov |
| Self-Assembly | The spontaneous organization of molecules into ordered structures. | Amphiphilic block copolymers made using maleimide chemistry self-assemble into micelles or other nanostructures in water. nih.govmdpi.com |
| Metal-Free Click Chemistry | Highly efficient and specific reactions that proceed without a metal catalyst. | The thiol-maleimide reaction is a prime example, used to couple polymer blocks. nih.gov |
Reactive and Functional Polymers via Click Chemistry
"Click chemistry" refers to a class of reactions that are highly efficient, specific, and produce minimal byproducts. mdpi.commdpi.com The thiol-maleimide reaction is a prominent example of a click reaction used extensively in polymer science. nih.gov this compound is crucial in this context as it provides the means to install the maleimide "handle" onto polymers, preparing them for subsequent click conjugation. scbt.com
This strategy allows for the straightforward attachment of a wide variety of molecules, including peptides, drugs, and targeting ligands, to a polymer backbone. researchgate.netrsc.org The high efficiency and chemoselectivity of the thiol-maleimide reaction ensure that the conjugation occurs specifically at the desired site without interfering with other functional groups present on the biomolecule or polymer. rsc.orgugent.be This precise control is essential for creating well-defined, functional materials for advanced applications. ugent.be
Formulation of Advanced Coatings and Adhesives
The unique reactivity of the maleimide group is harnessed in the formulation of high-performance coatings and adhesives. Polymers functionalized with maleimide groups, synthesized using precursors like this compound, are valued for their ability to form strong, durable cross-linked networks. This enables the creation of custom adhesives with exceptional thermal resistance and mechanical strength, making them suitable for demanding applications in the aerospace and defense industries. For example, certain structural adhesives for aircraft mandate maleimide-based chemistry due to their reliable performance under extreme temperatures exceeding 200°C.
RAFT Polymerization Applications
Reversible Addition-Fragmentation chain-Transfer (RAFT) is a controlled polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and low dispersity. escholarship.orgnih.gov A key feature of RAFT polymerization is the presence of a thiocarbonylthio group at the end of the polymer chains. nih.gov
This terminal group can be chemically converted into a thiol, which is then available for reaction with a maleimide-functionalized molecule. By using this compound to prepare these maleimide compounds, researchers can efficiently attach specific functional groups to the terminus of a RAFT polymer. nih.gov This post-polymerization modification is a powerful tool for creating well-defined polymer architectures. However, studies have shown that in "one-pot" procedures involving simultaneous aminolysis and thiol-maleimide reactions, side reactions can occur, potentially reducing the efficiency of end-group functionalization. escholarship.org Careful optimization of reaction conditions is therefore necessary to achieve near-quantitative conversion. escholarship.org
Bioconjugation and Bioanalytical Research
In bioconjugation and bioanalytical fields, this compound is a valuable reagent for modifying biomolecules like peptides, proteins, and oligonucleotides. scbt.comacs.orgnih.gov Its primary function is to convert primary amine groups directly into maleimide functionalities. scbt.comacs.org
This conversion is highly significant because the maleimide group is exceptionally reactive towards thiol (sulfhydryl) groups, which are found in the amino acid cysteine. nbinno.com This specific and efficient thiol-maleimide reaction is widely exploited to create stable covalent linkages between different biomolecules, or between a biomolecule and a synthetic molecule like a drug or an imaging agent. nbinno.com
A key advantage of using this compound is that it provides a direct method for introducing the maleimide group without adding a bulky linker. acs.orgnih.gov Traditional methods often rely on reacting an amine-modified biomolecule with a heterobifunctional linker (such as SMCC), which contains both an amine-reactive group and a maleimide. acs.orgnih.gov The direct method using this compound results in a maleimide functionality positioned closer to the biomolecule, offering greater control over the final structure of the conjugate. acs.orgnih.gov Research has shown that maleimide-modified oligonucleotides prepared this way exhibit comparable reactivity to those made using the standard SMCC linker method. acs.orgnih.gov
| Parameter | This compound Method | Traditional Linker (e.g., SMCC) Method |
| Reagent | This compound | Heterobifunctional crosslinker (e.g., SMCC) |
| Target Group | Primary Amine | Primary Amine |
| Reaction | Forms maleimide directly on the existing amine. acs.orgnih.gov | Attaches a linker containing a maleimide. acs.orgnih.gov |
| Linker Addition | No additional linker is attached. acs.orgnih.gov | A cyclohexane-based linker is introduced. nih.gov |
| Control | High degree of control over the final construct. acs.orgnih.gov | Less direct control due to linker presence. |
| Application | Preparation of oligonucleotide-protein conjugates, antibody-drug conjugates (ADCs). acs.orgnbinno.com | Widely used for creating bioconjugates. nih.gov |
This controlled modification is critical for creating targeted therapies, such as antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody that specifically recognizes cancer cells. nbinno.com By enabling the precise and stable linkage of these components, maleimide chemistry plays an instrumental role in advancing personalized medicine and other sophisticated therapeutic strategies. nbinno.com
Preparation of Maleimide-Modified Oligonucleotides
The synthesis of maleimide-modified oligonucleotides is a critical step for their subsequent conjugation to proteins and other molecules, a process central to various bioanalytical and research applications. acs.orgnih.govresearchgate.net Traditionally, this modification is achieved by reacting an amino-modified DNA with a heterobifunctional linker that contains both an activated ester and a maleimide group. researchgate.net However, this method introduces an additional linker structure to the oligonucleotide.
A more direct approach utilizes this compound to convert amino-modified oligonucleotides directly into their maleimide-functionalized counterparts. nih.govresearchgate.net In this method, the maleimide group is formed directly on the existing primary amine of the oligonucleotide, thereby avoiding the incorporation of an external linker. nih.govresearchgate.net This provides greater control over the final structure of the conjugate, positioning the maleimide functionality closer to the oligonucleotide. nih.govresearchgate.net
The reaction is typically carried out under alkaline conditions and is known for its efficiency, with reaction times ranging from 30 to 60 minutes. nih.govresearchgate.net Research has demonstrated that maleimide-modified oligonucleotides prepared using this compound exhibit comparable reactivity in subsequent conjugation reactions to those prepared using standard linkers like 4-(N-maleimidomethyl)-cyclohexane-1-carboxylate (SMCC). nih.govresearchgate.net
Key Features of this compound in Oligonucleotide Modification:
| Feature | Description | Reference |
| Direct Conversion | Reacts directly with primary amines on oligonucleotides to form a maleimide group. | nih.govresearchgate.net |
| No Additional Linker | Avoids the introduction of a separate linker molecule, providing a more streamlined conjugate. | nih.govresearchgate.net |
| High Control | Allows for precise positioning of the maleimide functionality close to the oligonucleotide backbone. | nih.govresearchgate.net |
| Rapid Reaction | The modification reaction is typically complete within 30-60 minutes under alkaline conditions. | nih.govresearchgate.net |
| Comparable Reactivity | The resulting maleimide-modified oligonucleotides show similar conjugation efficiency to those prepared with traditional linkers. | nih.govresearchgate.net |
This method represents a feasible and efficient alternative for the preparation of maleimide-modified oligonucleotides, offering advantages in terms of structural control and simplicity. mdpi.com
Attachment of Biomolecules to Surfaces and Other Molecules
The immobilization of biomolecules onto various surfaces is fundamental for the development of biosensors, diagnostic arrays, and other biotechnological tools. Covalent attachment strategies are often preferred for their stability. Maleimide chemistry is a widely used method for achieving such covalent immobilization.
While direct research detailing the use of this compound for surface modification is limited in the provided search results, its role as a precursor for introducing maleimide groups is implied. Amine-functionalized surfaces can be reacted with reagents like this compound to create a maleimide-activated surface. This surface can then readily react with thiol-containing biomolecules, such as proteins or peptides, to form a stable thioether linkage. This approach allows for the controlled and oriented attachment of biomolecules to surfaces.
Targeted Delivery Systems
Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, thereby enhancing efficacy and reducing off-target side effects. This is often achieved by conjugating a drug to a targeting moiety, such as an antibody or a peptide, via a linker.
Maleimide-based linkers are instrumental in the construction of these targeted therapies. acs.org this compound can serve as a key starting material or intermediate in the synthesis of more complex, custom-designed linkers. acs.org These linkers can then be used to attach a therapeutic payload to a biomolecule that specifically recognizes and binds to target cells, such as cancer cells. acs.org This targeted approach ensures that the drug is delivered more specifically to the diseased tissue.
Conjugation to Peptides and Proteins
The conjugation of molecules to peptides and proteins is a cornerstone of bioconjugation, enabling the creation of novel therapeutic agents, diagnostic tools, and research probes. The reaction between a maleimide and a thiol group (typically from a cysteine residue in a protein or peptide) is one of the most common and efficient methods for achieving this. mdpi.com
This compound is a valuable reagent for introducing the maleimide functionality to molecules that are to be conjugated to peptides and proteins. By reacting with a primary amine on a molecule of interest, it creates a maleimide-activated compound that can then be selectively reacted with a thiol group on a peptide or protein. This process is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5. mdpi.com This site-specific conjugation is crucial for preserving the biological activity of the protein or peptide.
Gold Nanoparticle Functionalization for Biomedical Applications
Gold nanoparticles (AuNPs) have emerged as promising platforms for a variety of biomedical applications, including drug delivery, imaging, and diagnostics, owing to their unique optical and electronic properties and their biocompatibility. The functionalization of AuNPs with biomolecules is key to their application.
Maleimide-functionalized gold nanoparticles are often used for the covalent attachment of thiol-containing biomolecules. A patent has described the preparation of maleimide-containing monolayer protected nanoparticles where a phosphine-protected nanoparticle is reacted with an excess of this compound. nih.gov This suggests a method for introducing maleimide groups onto the surface of gold nanoparticles, which can then be used for subsequent bioconjugation.
Development of Diagnostic Tools
The development of sensitive and specific diagnostic tools is crucial for early disease detection and monitoring. Many modern diagnostic platforms rely on the specific recognition of biomarkers by immobilized biomolecules.
The principles of bioconjugation using maleimide chemistry are central to the creation of such diagnostic tools. While direct evidence of this compound's use is not prominent in the search results, its role as a precursor to maleimide-functionalized components is relevant. For instance, creating diagnostic probes often involves linking a signaling molecule (like a fluorescent dye) or a capture agent (like an antibody) to a solid support or another biomolecule. This compound can be used to introduce the maleimide group to one of these components, facilitating its subsequent conjugation to a thiol-containing partner, thereby assembling the functional diagnostic agent.
Catalyst Development and Organocatalysis
Organocatalysis is a branch of catalysis that utilizes small organic molecules to accelerate chemical reactions. This field has seen significant growth, providing alternatives to traditional metal-based catalysts. Chiral organocatalysts are of particular importance for the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry.
Based on the provided search results, there is limited information available regarding the direct application of this compound as an organocatalyst or in the development of new catalysts. While maleimides, in general, are used as substrates in organocatalytic reactions, such as asymmetric Michael additions, the role of this compound as a catalyst itself is not documented in the available literature. mdpi.com Further research is needed to explore the potential of this compound in the field of catalyst development and organocatalysis.
Chemical Biology Tools and Probes
This compound serves as a key reagent in the development of sophisticated chemical biology tools and probes. Its primary function is to introduce a maleimide moiety onto biomolecules or reporter molecules that contain a primary amine. This maleimide group can then readily and selectively react with thiol groups (sulfhydryls) on other molecules, such as cysteine residues in proteins, to form stable thioether bonds. This strategy is central to the construction of a variety of probes for detecting, visualizing, and quantifying biological molecules and processes.
A significant application of this compound is in the preparation of maleimide-modified oligonucleotides. nih.govacs.orgresearchgate.net Traditionally, the introduction of a maleimide group onto an amino-modified oligonucleotide requires the use of heterobifunctional linkers, such as 4-(N-maleimidomethyl)-cyclohexane-1-carboxylate (SMCC). nih.govacs.orgresearchgate.net However, research has demonstrated a more direct method utilizing this compound. In this approach, the maleimide functionality is formed directly on the primary amine of the oligonucleotide, obviating the need for an additional linker. nih.govacs.orgresearchgate.net This linker-free modification offers greater control over the final structure of the conjugate. nih.govacs.orgresearchgate.net
The reaction is typically carried out under alkaline conditions and proceeds efficiently, with reaction times ranging from 30 to 60 minutes. nih.govacs.orgresearchgate.net The resulting maleimide-functionalized oligonucleotides have been shown to conjugate effectively with proteins, such as bovine serum albumin, demonstrating comparable reactivity to oligonucleotides modified using the conventional SMCC linker method. nih.govacs.orgresearchgate.net These oligonucleotide-protein conjugates are versatile tools in bioanalytical research. nih.govacs.orgresearchgate.net
While the primary documented use of this compound is in oligonucleotide modification, its reactivity with primary amines suggests a broader potential for the synthesis of other chemical biology probes. nbinno.com It can serve as a starting material or intermediate for creating more complex maleimide-based linkers for attaching drugs, imaging agents, or other functional molecules to biomolecules like antibodies and peptides. nbinno.com This is particularly relevant in the development of targeted therapies and antibody-drug conjugates (ADCs). nbinno.com By reacting this compound with amine-functionalized fluorescent dyes or biotin derivatives, it is possible to create maleimide-activated probes for labeling proteins and other thiol-containing molecules.
Below is a data table summarizing the reaction conditions for the modification of amino-modified oligonucleotides using this compound.
| Parameter | Condition | Reference |
| Reagent | This compound | nih.govacs.orgresearchgate.net |
| Substrate | Amino-modified Oligonucleotide | nih.govacs.orgresearchgate.net |
| pH | Alkaline | nih.govacs.orgresearchgate.net |
| Reaction Time | 30-60 minutes | nih.govacs.orgresearchgate.net |
| Key Advantage | Direct formation of maleimide, no linker | nih.govacs.orgresearchgate.net |
| Subsequent Reaction | Conjugation to thiol-containing molecules (e.g., proteins) | nih.govacs.orgresearchgate.net |
Detailed research findings indicate that this method provides a high degree of control over the final conjugate design. nih.govacs.orgresearchgate.net The ability to position the maleimide group close to the oligonucleotide without an intervening linker is a notable advantage of this technique. nih.govacs.orgresearchgate.net
Advanced Spectroscopic and Computational Studies
Spectroscopic Characterization Techniques in Reaction Monitoring and Product Analysis
Spectroscopic methods are indispensable for the real-time monitoring of reactions involving N-Methoxycarbonylmaleimide and for the detailed analysis of the resulting products. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) provide critical insights into reaction progress, conjugate formation, and the purity and yield of the final products.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in real-time. thermofisher.com For reactions involving this compound, ¹H NMR spectroscopy is particularly useful for observing the consumption of reactants and the formation of products.
A key reaction of this compound is the thiol-Michael addition, where a thiol-containing molecule adds across the double bond of the maleimide (B117702) ring. The progress of this reaction can be monitored by observing the disappearance of the characteristic singlet peak of the maleimide protons. In maleimide derivatives, these protons typically appear at a chemical shift of around 6.8 ppm. jchemrev.com As the reaction with a thiol proceeds, this peak diminishes, and new signals corresponding to the protons of the newly formed succinimide (B58015) ring appear. comporgchem.comresearchgate.net
For instance, in the reaction of a maleimide with a thiol, the disappearance of the maleimide proton signal can be tracked over time to determine the reaction kinetics. researchgate.net The integration of the remaining maleimide peak relative to an internal standard provides a quantitative measure of the extent of the reaction.
Table 1: Representative ¹H NMR Chemical Shifts for Monitoring Thiol-Maleimide Reactions
| Functional Group | Typical Chemical Shift (ppm) | Observation During Reaction |
| Maleimide Protons (-CH=CH-) | ~6.8 (singlet) | Disappears as the reaction proceeds |
| Succinimide Thioether Protons | ~2.5 - 4.0 (multiplets) | Appear and increase in intensity |
| Methoxy Protons (-OCH₃) | ~3.9 (singlet) | Remains constant (internal reference) |
Note: Specific chemical shifts can vary depending on the solvent and the specific structure of the reactants.
Mass spectrometry (MS) is a crucial tool for confirming the formation of conjugates between this compound and other molecules, particularly biomolecules like peptides and proteins. mdpi.com Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of large biomolecules without significant fragmentation. ucsf.eduresearchgate.net
When this compound reacts with a cysteine residue in a peptide, the mass of the resulting conjugate will be the sum of the masses of the peptide and the this compound molecule. High-resolution mass spectrometry can be used to accurately determine the molecular weight of the conjugate, thereby confirming successful conjugation.
Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the conjugate and analyzing the resulting fragment ions. This can help to identify the specific site of conjugation within a peptide or protein. mdpi.com For example, in the analysis of a cysteine-linked antibody-drug conjugate, peptide mapping with LC-MS/MS can identify the specific cysteine residues that have been modified. harvardapparatus.com The fragmentation patterns can reveal the structure of the linker and the attached molecule.
Table 2: Expected Mass Spectrometry Data for a Cysteine-N-Methoxycarbonylmaleimide Conjugate
| Analyte | Expected Mass (Da) | Mass Spectrometry Technique | Key Information Obtained |
| This compound | 155.11 | GC-MS | Molecular ion peak at m/z 155 |
| Cysteine | 121.16 | ESI-MS | [M+H]⁺ at m/z 122.16 |
| Cysteine-N-Methoxycarbonylmaleimide Conjugate | 276.27 | ESI-MS | [M+H]⁺ at m/z 277.27 |
Note: The observed mass may vary slightly depending on the ionization state and isotopic distribution.
High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for determining the yield of its reactions. nih.govscispace.com Reversed-phase HPLC (RP-HPLC) is a commonly used mode for the analysis of small organic molecules and biomolecules. thermofisher.comacs.orgresearchgate.netresearchgate.net
In a typical RP-HPLC method for purity analysis, a solution of this compound is injected onto a C18 column, and the components are separated based on their hydrophobicity by eluting with a gradient of an organic solvent (e.g., acetonitrile) and water, often with an acid modifier like trifluoroacetic acid (TFA). researchgate.net The purity of the sample can be determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. researchgate.net
For reaction yield determination, HPLC can be used to quantify the amount of product formed relative to the initial amount of the limiting reactant. A calibration curve is typically generated using known concentrations of the pure product. By analyzing the reaction mixture and comparing the peak area of the product to the calibration curve, the yield can be accurately calculated. researchgate.nettudelft.nl
Table 3: Typical Parameters for RP-HPLC Analysis of this compound Reactions
| Parameter | Typical Value/Condition |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% TFA |
| Gradient | Linear gradient from 5% to 95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and/or 280 nm |
Computational Chemistry and Theoretical Studies
Computational chemistry provides powerful tools for understanding the intricacies of chemical reactions at a molecular level. For this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), can elucidate reaction mechanisms and predict stereochemical outcomes.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the mechanisms of organic reactions, including cycloadditions and Michael additions, which are characteristic reactions of maleimides.
DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. researchgate.net This information allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of different reaction pathways. For instance, a DFT study of the Diels-Alder reaction between a diene and a maleimide derivative can help to understand the electronic and steric factors that govern the reaction rate and regioselectivity. nih.gov
In the context of the Michael addition of a nucleophile to this compound, DFT can be used to model the transition state of the nucleophilic attack on the double bond. This can help to understand how the electronic properties of the N-methoxycarbonyl group influence the reactivity of the maleimide ring.
Many reactions of this compound can lead to the formation of stereoisomers. Computational modeling is a valuable tool for predicting and understanding the stereoselectivity of these reactions.
For example, in a Diels-Alder reaction, the dienophile (this compound) can approach the diene from two different faces, leading to the formation of endo and exo products. DFT calculations can be used to determine the energies of the transition states leading to both stereoisomers. nih.gov The stereochemical outcome of the reaction can then be predicted based on the calculated energy difference between these transition states (the Curtin-Hammett principle). A lower activation energy for one transition state indicates that the corresponding stereoisomer will be the major product.
Similarly, in the Michael addition to the maleimide double bond, the nucleophile can attack from either face of the planar ring, potentially leading to diastereomers if the nucleophile is chiral. Computational models can be used to explore the different possible transition state geometries and predict the favored stereochemical pathway. comporgchem.com
Table 4: Application of Computational Modeling to Stereoselectivity in Maleimide Reactions
| Reaction Type | Stereochemical Outcome | Computational Approach | Key Insights |
| Diels-Alder | Endo vs. Exo selectivity | DFT calculation of transition state energies | Prediction of the major stereoisomer based on the lower activation energy pathway. nih.gov |
| Michael Addition | Diastereoselectivity | Modeling of transition state geometries | Understanding the steric and electronic factors that control the facial selectivity of the nucleophilic attack. comporgchem.com |
Simulations of Thiol-Maleimide Reactions
Computational modeling, particularly through density functional theory (DFT), has become an indispensable tool for elucidating the complex mechanisms and kinetics of the thiol-maleimide addition reaction. While direct simulation studies specifically targeting this compound are not extensively documented in the literature, a wealth of computational research on analogous N-substituted maleimides provides critical insights into the reactivity of this class of compounds. These theoretical studies help to understand the factors governing reaction pathways, selectivity, and efficiency, which are broadly applicable to the behavior of this compound.
Computational and kinetic modeling have revealed that the reaction between a thiol and an N-substituted maleimide is not governed by a single mechanism. Instead, the specific pathway is highly dependent on the reaction conditions, including the choice of solvent, the type of initiator used, and the structure of the thiol itself. researchgate.netnih.govrsc.org Three primary mechanisms have been identified and extensively studied through simulation: the base-initiated, nucleophile-initiated, and ion pair-initiated pathways. researchgate.netnih.govrsc.org
In addition to base-initiated pathways, radical-mediated additions have also been explored computationally. A combination of experimental methods and CBS-QB3 calculations has been used to investigate the energetics and kinetics of reactions between thiols and models like N-allyl maleimide and N-propargyl maleimide. nih.gov These studies help to elucidate the factors that control selectivity between base-initiated and radical-mediated processes. nih.gov Such simulations have shown that while base-initiated thiol-Michael additions proceed selectively and quantitatively to the maleimide's electron-poor double bond, radical-mediated reactions can lead to complex product mixtures if not carefully controlled. nih.gov
The key findings from these simulations on related N-substituted maleimides are summarized in the tables below, offering a predictive framework for the reactions of this compound.
Table 1: Computationally Investigated Parameters in Thiol-Maleimide Reactions
| Parameter | Investigated Factors | Computational Method | Key Findings | Reference |
| Solvent Effects | Chloroform, Ethane Thiol, N,N-Dimethylformamide | Density Functional Theory (DFT) | Solvent choice directly influences whether the reaction proceeds via a base-, nucleophile-, or ion pair-initiated mechanism. | researchgate.netnih.govrsc.org |
| Initiator Effects | Amines (e.g., Ethylamine, Triethylamine), Phosphines (e.g., Dimethylphenyl-phosphine) | Density Functional Theory (DFT) | The type of initiator plays a critical role in determining the dominant reaction pathway and overall kinetics. | researchgate.netnih.govrsc.org |
| Thiol Structure | Methyl Mercaptan, β-Mercaptoethanol, Thiophenol, Cysteine Methyl Ester, etc. | Density Functional Theory (DFT) | The pKa and structure of the thiol affect the energetics and kinetics of the addition. | researchgate.netnih.govrsc.org |
| Reaction Pathway | Base-Initiated vs. Radical-Mediated | CBS-QB3 Calculations | Base-initiated reactions show high selectivity for the maleimide alkene, whereas radical-mediated reactions can be nonselective. | nih.gov |
Table 2: Mechanistic Pathways in Thiol-Maleimide Reactions Elucidated by Simulation
| Mechanistic Pathway | Description | Influencing Factors | Computational Insights | Reference |
| Base-Initiated | An external base deprotonates the thiol to form a thiolate, which then acts as the nucleophile. | Presence of a base (e.g., Et3N), pKa of the thiol. | Calculations of energetics help determine the favorability of this pathway under specific basic conditions. | nih.gov |
| Nucleophile-Initiated | A nucleophilic initiator (e.g., phosphine) attacks the maleimide double bond, activating it for subsequent reaction with the thiol. | Type and concentration of the nucleophilic initiator. | Simulations model the formation and reactivity of the intermediate zwitterionic species. | researchgate.netnih.govrsc.org |
| Ion Pair-Initiated | Involves the formation of an ion pair between the protonated initiator and the thiolate. | Solvent polarity and the nature of the initiator. | DFT methods are used to calculate the stability and reactivity of the involved ion pairs. | researchgate.netnih.govrsc.org |
| Radical-Mediated | A radical initiator generates a thiyl radical, which then adds across the maleimide double bond. | Presence of a radical initiator (e.g., AIBN), UV light. | Calculations elucidate the factors underlying selectivity and help in designing selective radical-mediated reactions. | nih.gov |
These computational studies provide a robust theoretical foundation for understanding and predicting the behavior of thiol-maleimide reactions. The principles derived from simulations of model compounds like N-methyl maleimide and N-allyl maleimide offer significant predictive power for the reactions of this compound, guiding the rational design of synthetic strategies and bioconjugation protocols. researchgate.netnih.govrsc.orgnih.gov
Future Directions and Emerging Research Areas
Expanding the Scope of Bioconjugation Applications
N-Methoxycarbonylmaleimide is a pivotal reagent in bioconjugation, primarily for introducing the highly reactive maleimide (B117702) group onto biomolecules for subsequent thiol-specific coupling. biosynth.com A significant advancement is the development of a method to prepare maleimide-modified oligonucleotides directly from their corresponding amino-modified precursors using this compound. acs.orgresearchgate.net This technique forms the maleimide functionality directly on the existing amine without an additional linker, offering precise control over the final structure. acs.orgresearchgate.net The reaction proceeds rapidly under alkaline conditions (30-60 minutes) and the resulting maleimide-oligonucleotide conjugates show reactivity comparable to those prepared using standard linkers like SMCC. acs.org
The utility of this compound extends to the synthesis of radiolabeled prosthetic groups for Positron Emission Tomography (PET) imaging. It has been used to synthesize precursors for various 18F-labeled maleimides. For example, in the synthesis of 1-[3-(2-[18F]Fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione ([18F]FPyME), using this compound resulted in superior radiochemical yields (46–77%) compared to using maleic anhydride (B1165640). nih.govthno.org Similarly, it is a key reagent in the multi-step synthesis of the precursor for [18F]FBAM, a thiol-reactive agent for labeling peptides and proteins. scirp.org These applications underscore the compound's importance in creating diagnostic tools. chemimpex.com
| Biomolecule/Precursor | Product/Intermediate | Application | Key Finding | Reference |
|---|---|---|---|---|
| Amino-modified Oligonucleotides | Maleimide-modified Oligonucleotides | Bioconjugation, Bioanalytics | Direct conversion of amine to maleimide without a linker, offering high structural control. | acs.orgresearchgate.net |
| [18F]Fluoropyridine Precursor | [18F]FPyME | PET Imaging | This compound provided higher radiochemical yields (46-77%) than maleic anhydride. | nih.govthno.org |
| N-2-[18F]fluoropentylamine hydrochloride | [18F]FPenM | PET Imaging | Used to synthesize the [18F]FPenM prosthetic group for labeling peptides like exendin-4. | nih.gov |
| Amine 15 (precursor for [18F]FBAM) | Boc-protected maleimide intermediate | PET Imaging | A key step in a revised synthesis of the precursor for the thiol-reactive agent [18F]FBAM. | scirp.org |
Advanced Polymer Architectures and Applications
This compound is increasingly used in polymer chemistry to create functional materials with advanced properties and architectures. chemimpex.com A notable application is the functionalization of poly(ethylene glycol) (PEG), a widely used polymer in biomedicine. In one method, PEG-α-hydroxy-ω-propylamine is reacted with this compound in a saturated aqueous solution of sodium bicarbonate to produce PEG-α-hydroxy-ω-propylmaleimide. google.com This process efficiently introduces a reactive maleimide group onto the polymer, making it suitable for conjugating biologically active agents. google.com The patent literature also claims a one-step reaction of mPEG-amine with this compound in an aqueous basic solution to yield a thiol-reactive mPEG derivative. conicet.gov.ar
Furthermore, research into degradable polymers has utilized this compound to introduce reversible functionality. For example, a polycarbonate, poly[(furfuryl glycidyl (B131873) ether)-co-(glycidyl methyl ether)carbonate], was functionalized by reacting its furan (B31954) moieties with this compound via a Diels-Alder reaction. frontiersin.org This cycloaddition reaction allows for the reversible attachment of the maleimide group, opening pathways for creating polymers that can be modified or de-functionalized under specific conditions, which is highly desirable for biomedical applications. frontiersin.org Its use has also been noted in the synthesis of maleimide derivatives intended for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a method for creating well-defined polymers. researchgate.netresearchgate.net
Integration into Supramolecular Chemistry and Nanotechnology
The precise reactivity of this compound makes it a valuable tool in the bottom-up construction of complex nanoscale and supramolecular structures. researcher.lifeulisboa.pt A key example is its use in the synthesis of a modified heme cofactor for creating a chemically-controlled supramolecular protein polymer. rsc.orgresearchgate.net In this work, a protohemin derivative bearing an amino chain was reacted with this compound to attach a maleimide group. rsc.orgresearchgate.net This functionalized heme was then reconstituted with a cysteine-mutant myoglobin (B1173299), allowing the maleimide to form a covalent bond with the protein's thiol group. This engineered myoglobin monomer could then self-assemble into a linear supramolecular polymer. rsc.orgresearchgate.net
In nanotechnology, this compound is used to create functional linkers for modifying surfaces. Researchers first synthesized a dopamine-maleimide linker by reacting dopamine (B1211576) hydrochloride with this compound. hepvs.ch This linker was then attached to a modified poly(vinyl alcohol) polymer. The resulting catechol-functionalized polymer was used to coat superparamagnetic iron oxide nanoparticles (SPIONs), demonstrating a method for creating stable, functionalized magnetic nanoclusters for potential use in biosensing and material science. hepvs.chcore.ac.uk
Development of Responsive and Smart Materials
The development of materials that can respond to external stimuli is a burgeoning field of research, and this compound plays a role in the synthesis of such "smart" materials. frontiersin.org Its utility is often linked to the reversible nature of the reactions its derivatives can undergo.
The Diels-Alder reaction between a furan-functionalized polymer and a maleimide derivative, such as this compound, is a prime example of creating reversible linkages. frontiersin.org This allows for the development of materials where functionality can be attached and later removed by a thermal trigger, a key characteristic of responsive materials. Another area is the creation of stimuli-responsive peptide structures. In one study, this compound was used in a thiol-maleimide coupling reaction to verify the presence of free thiol groups on engineered peptides designed to act as redox stimuli-responsive molecular tweezers. rsc.org While not part of the final responsive system itself, its role as a chemical probe is crucial for confirming the successful synthesis of the thiol-containing components that are essential for the material's responsive behavior. rsc.org These applications highlight its contribution to creating dynamic systems for drug delivery, tissue engineering, and biosensors. uni-regensburg.de
High-Throughput Screening and Automated Synthesis Methodologies
To accelerate discovery and optimization in chemistry and pharmacology, automated and high-throughput methods are essential. This compound and its reactions are being integrated into these advanced workflows. The synthesis of radiopharmaceuticals, which often requires precise handling of small quantities and rapid procedures, benefits significantly from automation.
A semi-automated synthesis of [18F]FBAM, a thiol-reactive prosthetic group, was developed using a continuous flow microfluidic system. scirp.org The synthesis of the key precursor for this process involves a reaction with this compound. scirp.org The automated microfluidic approach offered an improved radiochemical yield (38%) compared to the previously reported manual synthesis (29%), demonstrating the advantages of automation in efficiency and yield. scirp.org This move towards automation and high-throughput methodologies, such as those used in the development of PET radiopharmaceuticals from precursors like 3-aminopyrrolidine-2,5-dione, can enhance the production of derivatives for screening and clinical applications.
| Product | Synthesis Method | Reaction Time | Radiochemical Yield | Key Advantage | Reference |
|---|---|---|---|---|---|
| [18F]FBAM | Manual Synthesis | ~41 min | 29% ± 4% | Established method | scirp.org |
| [18F]FBAM | Semi-Automated (Continuous Flow) | 55 min | 38% ± 4% | Higher yield, uses smaller precursor quantities | scirp.org |
Q & A
Q. What are the common synthetic methodologies for incorporating N-Methoxycarbonylmaleimide into biomolecular probes?
this compound is typically used as a thiol-reactive reagent in aqueous or organic synthesis. For example, in radiopharmaceutical probes like [18F]FPenM, it reacts with N-2-[18F]fluoropentylamine hydrochloride under aqueous conditions to form stable conjugates . In fluorescent probe synthesis (e.g., BODIPY-C3-M), it reacts with primary amines liberated from phthalimide-protected intermediates in dichloromethane at room temperature for 52 hours . Key steps include pH optimization (neutral to mild alkaline) and stoichiometric control to avoid side reactions.
Q. How is this compound characterized to confirm purity and structural integrity?
Researchers employ nuclear magnetic resonance (NMR) for structural validation, focusing on the maleimide carbonyl peaks (~170 ppm in NMR) and methoxycarbonyl group protons (~3.7 ppm in NMR). High-performance liquid chromatography (HPLC) with UV detection at 260 nm is used for purity assessment, ensuring >98% purity as per analytical standards . Mass spectrometry (MS) further confirms molecular weight (e.g., [M+H] at m/z 170.1).
Q. What role does this compound play in bioconjugation strategies?
It facilitates site-specific thiol-maleimide chemistry, enabling covalent attachment of probes to cysteine residues in proteins or peptides. For instance, in gold-labeling studies, it activates undecagold clusters for cysteine targeting in motor proteins, requiring a 100-fold molar excess in 0.5 M sodium bicarbonate buffer (90 minutes on ice) to ensure efficient conjugation . This method minimizes disulfide scrambling compared to traditional maleimides.
Advanced Research Questions
Q. How can contradictory findings about this compound’s efficacy in nanoparticle formation be resolved?
While this compound fails to form nanoparticles in phosphate-buffered saline (as seen in cryo-TEM studies of thermoresponsive polypeptides) , its success in bioconjugation suggests steric or electronic factors may limit self-assembly. Researchers should compare solvent systems (e.g., organic vs. aqueous), substituent effects (e.g., aromatic vs. aliphatic maleimides), and concentration thresholds to identify critical parameters for nanoparticle formation.
Q. What factors influence reaction efficiency in aqueous versus organic conditions?
Aqueous reactions (e.g., radiopharmaceutical synthesis) require pH 7–8 to balance amine nucleophilicity and maleimide stability, with reaction times ≤4 hours to prevent hydrolysis . In organic solvents (e.g., DCM or MeCN), prolonged reaction times (up to 52 hours) are tolerated, but residual water must be minimized to avoid competing hydrolysis. Kinetic studies using NMR or UV-Vis spectroscopy can quantify thiol-maleimide adduct formation rates under varying conditions .
Q. What strategies optimize maleimide-thiol conjugation kinetics with this compound?
- pH Control: Maintain pH 6.5–7.5 to enhance thiolate anion formation without accelerating maleimide hydrolysis.
- Temperature: Reactions at 4°C reduce hydrolysis rates, as demonstrated in gold-labeling studies .
- Molar Ratios: Use a 10–100× excess of maleimide to thiol to drive conjugation to completion, particularly in low-cysteine environments.
- Additives: Include EDTA to chelate metal ions that promote thiol oxidation, preserving reactive cysteine residues .
Methodological Notes
- Data Contradiction Analysis: When comparing nanoparticle studies and bioconjugation successes , systematically vary solvent polarity, concentration, and substituent effects to isolate contributing factors.
- Experimental Design: For reproducibility, pre-purify this compound via silica gel chromatography (ethyl acetate/hexane eluent) and store desiccated at -20°C to prevent moisture-induced degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
